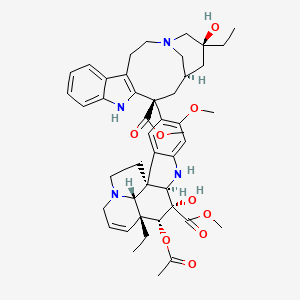

4-Methylumbelliferyl 2-Acetamido-2-deoxy-3,6-dipivaloyl-beta-D-galactopyranoside

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

4-Methylumbelliferyl 2-Acetamido-2-deoxy-3,6-dipivaloyl-beta-D-galactopyranoside is a vital tool in biomedicine for studying enzyme kinetics and diagnostic purposes . This compound is used to analyze the activity of glycosidases, particularly for the detection and quantification of certain diseases and enzyme deficiencies such as Gaucher’s disease . Its fluorescent properties facilitate quick and sensitive measurements, making it an indispensable tool in biomedicine research .

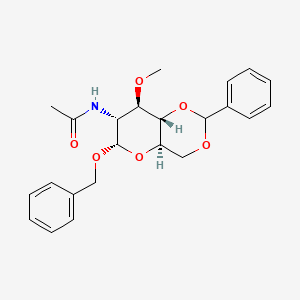

Molecular Structure Analysis

The molecular formula of this compound is C28H37NO10 . The IUPAC name is [(3R,6S)-5-acetamido-4-(2,2-dimethylpropanoyloxy)-3-hydroxy-6-(4-methyl-2-oxochromen-7-yl)oxyoxan-2-yl]methyl 2,2-dimethylpropanoate .Chemical Reactions Analysis

This compound is a fluorogenic substrate used to quantify α- and β-galactopyranosaminidase activity . It is cleaved by α- and β-galactopyranosaminidase to release the fluorescent moiety 4-MU .Aplicaciones Científicas De Investigación

Assays of N-Acetyl-a-D-glucosaminidase

This compound is a fluorogenic substrate for assays of N-Acetyl-a-D-glucosaminidase . It can be used to test for Sanfilippo B Syndrome , a rare and severe type of mucopolysaccharidosis.

β-Hexosaminidases Research

4-Methylumbelliferyl 2-Acetamido-2-deoxy-3,6-dipivaloyl-beta-D-galactopyranoside is a fluorogenic substrate for β-hexosaminidases . Upon enzymatic cleavage by β-hexosaminidases, 4-methylumbelliferone (4-ΜU) is released and its fluorescence can be used to quantify β-hexosaminidase activity .

GM2 Gangliosidoses Research

This compound has been used to quantify β-hexosaminidase activity in serum or leukocytes from patients with G M2 gangliosidoses . These are genetic disorders that result from a deficiency of β-hexosaminidase, leading to the accumulation of certain fats (lipids) in the brain and other tissues, causing severe neurological problems.

Acidic Chitinase Activity Assay

4-Methylumbelliferyl N-acetyl-β-D-glucosaminidase has been used as a fluorogenic substrate in the acidic chitinase activity assay . Acidic chitinase is an enzyme that breaks down chitin, a component of the cell walls of fungi and the exoskeletons of insects and crustaceans.

β-N-Acetylhexosaminidase (NAGase) Activity Measurement

This compound has also been used to measure the total activity of β-N-acetylhexosaminidase (NAGase) in water sample filtrates . NAGase is an enzyme that catalyzes the hydrolysis of terminal non-reducing N-acetyl-D-hexosamine residues in N-acetyl-β-D-hexosaminides.

Fluorescence Studies

The compound’s fluorescence properties make it useful for various fluorescence studies . Its fluorescence is pH-dependent with excitation maxima of 320 and 360 nm at low and high pH, respectively, and an emission maximum ranging from 445 to 455 nm, increasing as pH decreases .

Mecanismo De Acción

Target of Action

The primary target of 4-Methylumbelliferyl 2-Acetamido-2-deoxy-3,6-dipivaloyl-beta-D-galactopyranoside is β-hexosaminidases . These enzymes play a crucial role in the degradation of glycosaminoglycans, glycolipids, and glycoproteins in cells .

Mode of Action

This compound acts as a fluorogenic substrate for β-hexosaminidases . Upon enzymatic cleavage by these enzymes, a fluorescent molecule, 4-methylumbelliferone (4-MU) , is released . The fluorescence of 4-MU can be used to quantify the activity of β-hexosaminidases .

Biochemical Pathways

The enzymatic cleavage of this compound by β-hexosaminidases is a part of the larger lysosomal degradation pathway . This pathway is responsible for

Direcciones Futuras

Propiedades

IUPAC Name |

[(3R,6S)-5-acetamido-4-(2,2-dimethylpropanoyloxy)-3-hydroxy-6-(4-methyl-2-oxochromen-7-yl)oxyoxan-2-yl]methyl 2,2-dimethylpropanoate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C28H37NO10/c1-14-11-20(31)37-18-12-16(9-10-17(14)18)36-24-21(29-15(2)30)23(39-26(34)28(6,7)8)22(32)19(38-24)13-35-25(33)27(3,4)5/h9-12,19,21-24,32H,13H2,1-8H3,(H,29,30)/t19?,21?,22-,23?,24+/m0/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DYXSONYTZFSEJG-TYXDZGKNSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=O)OC2=C1C=CC(=C2)OC3C(C(C(C(O3)COC(=O)C(C)(C)C)O)OC(=O)C(C)(C)C)NC(=O)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CC(=O)OC2=C1C=CC(=C2)O[C@H]3C(C([C@H](C(O3)COC(=O)C(C)(C)C)O)OC(=O)C(C)(C)C)NC(=O)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C28H37NO10 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

547.6 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-Methylumbelliferyl 2-Acetamido-2-deoxy-3,6-dipivaloyl-beta-D-galactopyranoside | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-Bromomethyl-3-[6-(4-chlorophenoxyl)-hexyl]-tetrahydropyrrolo[2,1-c][1,4]oxazine-1,4-dione](/img/structure/B1140403.png)

![9,10-Dihydro-1-benzo[A]pyrene-7(8H)-one oxime](/img/structure/B1140411.png)

![9,10-Dihydro-1-benzo[a]pyrene-7(8H)-one O-Acetyl Oxime](/img/structure/B1140412.png)

![[(3S,4R,5S,6R,8S,9R,10S,13R,14S,15S,17R)-17-[(2R)-5-[(2R,3R,4R,5S)-4-[(2S,3R,4S,5R)-4,5-dihydroxy-3-methoxyoxan-2-yl]oxy-3-hydroxy-5-(hydroxymethyl)oxolan-2-yl]oxy-6-methylheptan-2-yl]-3,4,6,8-tetrahydroxy-10,13-dimethyl-1,2,3,4,5,6,7,9,11,12,14,15,16,17-tetradecahydrocyclopenta[a]phenanthren-15-yl] acetate](/img/structure/B1140413.png)